KadcoccinicacidF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccinicacidF is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system . This compound is one of the newly discovered triterpenoids from this plant and has shown potential in various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of KadcoccinicacidF involves several key steps. One of the central structural elements of the synthesis is a cyclopentenone motif that allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate is used to efficiently construct the cyclopentenone scaffold . Optimization studies revealed that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is employed to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research has focused on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions
KadcoccinicacidF undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
KadcoccinicacidF has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of KadcoccinicacidF involves its interaction with specific molecular targets and pathways. The compound’s rearranged lanostane skeleton allows it to interact with various enzymes and receptors, leading to its observed pharmacological effects . For example, its anti-HIV-1 activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes .
Comparison with Similar Compounds
KadcoccinicacidF is part of a family of triterpenoids isolated from Kadsura coccinea. Similar compounds include:
Kadcoccinic Acids A-J: These compounds share a similar lanostane skeleton but differ in their specific functional groups and stereochemistry.
Kadcotriones A-C: These triterpenoids feature a 6/6/5-ring system and have shown anti-HIV-1 activities.
Lanostane-type Triterpenoids: These compounds are biogenetically related to this compound and exhibit similar pharmacological activities.
This compound stands out due to its unique 2,3-seco-6/6/5/6-fused tetracyclic triterpenoid skeleton, which is not commonly found in other triterpenoids .
Properties
Molecular Formula |
C30H42O5 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6aR,6bR,9R,11bS)-10-formyl-6a-hydroxy-4,4,6b,11b-tetramethyl-3-oxo-1,2,4a,5,6,7,8,9-octahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H42O5/c1-18(8-7-9-19(2)26(33)34)20-10-14-29(6)22(21(20)17-31)16-24-28(5)13-12-25(32)27(3,4)23(28)11-15-30(24,29)35/h9,16-18,20,23,35H,7-8,10-15H2,1-6H3,(H,33,34)/b19-9-/t18-,20-,23+,28+,29-,30+/m1/s1 |
InChI Key |
RREAVIORYVCCST-ZPPNBUNNSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1C=O)C=C3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1C=O)C=C3C2(CCC4C3(CCC(=O)C4(C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.